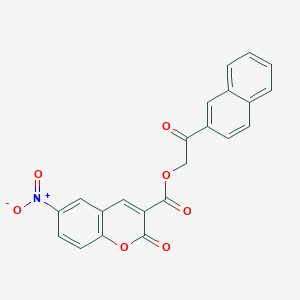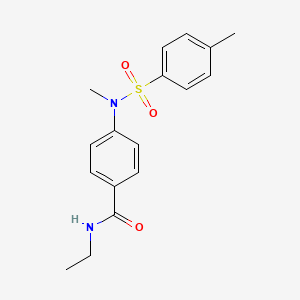![molecular formula C21H19F3N4O2 B6502195 N,N-dimethyl-3-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)aniline CAS No. 1396794-65-2](/img/structure/B6502195.png)
N,N-dimethyl-3-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an aniline group (a benzene ring attached to an amine), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and an oxadiazole ring (a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the aniline group could be introduced through a reaction with nitrobenzene, followed by reduction. The trifluoromethyl group could be introduced through a reaction with a trifluoromethylating reagent. The oxadiazole ring could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of the aromatic aniline and oxadiazole groups suggests that the compound could have a planar structure. The electronegative fluorine atoms in the trifluoromethyl group could create a region of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on its functional groups. The aniline group could participate in electrophilic aromatic substitution reactions, while the trifluoromethyl group could undergo nucleophilic substitution reactions. The oxadiazole ring could participate in reactions with electrophiles or nucleophiles at the nitrogen or oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar trifluoromethyl group and the potentially charged aniline group could increase the compound’s solubility in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces between its molecules .科学的研究の応用
Pharmaceutical Research
The trifluoromethyl group in the compound can improve drug potency. For instance, a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Dye Manufacturing
Dimethylaniline, a key component of the compound, is a precursor to commercially important triarylmethane dyes such as malachite green and crystal violet .
Curing of Polyester and Vinyl Ester Resins
Dimethylaniline serves as a promoter in the curing of polyester and vinyl ester resins .
Synthesis of Other Organic Compounds
The compound can be used as a precursor to other organic compounds .
Synthetic Building Block
4-(Trifluoromethyl)aniline, a part of the compound, is used as a synthetic building block .
Synthesis of 4-(trialkylmethyl)anilines
4-(Trifluoromethyl)aniline was used in the synthesis of 4-(trialkylmethyl)anilines .
作用機序
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interaction with biological targets in the body. The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Safety and Hazards
将来の方向性
The potential applications and future directions for this compound would depend on its properties and reactivity. Given its complex structure and the presence of several functional groups, it could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry. Further studies could explore its synthesis, properties, and potential applications .
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c1-27(2)17-8-4-6-14(10-17)20(29)28-11-15(12-28)19-25-18(26-30-19)13-5-3-7-16(9-13)21(22,23)24/h3-10,15H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAGNYBEEMUERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)phenyl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6502119.png)
![3-benzyl-5-[1-(2-bromo-5-methoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B6502126.png)
![(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-(piperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B6502140.png)

![methyl 4-[(3-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)sulfonyl]benzoate](/img/structure/B6502148.png)
![2-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B6502152.png)
![5-methyl-2-{1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6502157.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(3,4,5-trimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B6502168.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide](/img/structure/B6502174.png)
![5-{[(furan-2-yl)methyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B6502175.png)

![1-butoxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6502187.png)
![2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B6502188.png)
![3-[5-(4-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6502201.png)